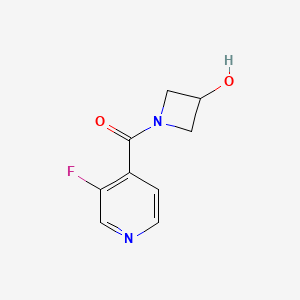

1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol

描述

属性

IUPAC Name |

(3-fluoropyridin-4-yl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-8-3-11-2-1-7(8)9(14)12-4-6(13)5-12/h1-3,6,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTAKHLFOONFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=NC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol typically involves the nucleophilic substitution reaction of a fluorinated pyridine derivative with an azetidine precursor. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the azetidine moiety can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives and azetidine-based compounds with different functional groups. These products are valuable intermediates in the synthesis of more complex molecules.

科学研究应用

1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes and receptors, modulating their activity. The azetidine moiety can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

相似化合物的比较

Similar Compounds

- (3-Fluoropyridin-4-yl)methanol

- (3-Fluoropyridin-4-yl)methanamine

- (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Uniqueness

1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol is unique due to the presence of both a fluorinated pyridine ring and an azetidine moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. The specific arrangement of functional groups also allows for unique interactions with biological targets, making it a valuable compound in various research applications .

生物活性

1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol is a novel compound characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The compound's biological activity is largely attributed to its functional groups, including a fluorinated pyridine moiety and a hydroxyl group. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

Chemical Structure and Properties

The structure of this compound includes:

- Azetidine ring : Provides a framework for biological interactions.

- Fluorinated pyridine : Enhances lipophilicity and metabolic stability.

- Hydroxyl group : Involved in nucleophilic reactions and can act as a leaving group.

This combination of features contributes to the compound's reactivity and potential biological interactions.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties. The fluorinated pyridine may enhance interactions with biological targets, potentially modulating enzyme activities or receptor binding. Notably, azetidine derivatives have been studied for their effects on monoacylglycerol lipase, an important target in neurodegenerative disease treatment.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Fluoropyridine-4-carbonyl)azetidin-3-ol | Similar azetidine structure with different fluorine position | Potential anti-inflammatory effects |

| 1-(4-Fluorobenzoyl)azetidin-3-ol | Benzoyl group instead of pyridine | Antimicrobial properties |

| 2-(4-Fluorophenyl)azetidin-3-ol | Different aryl substituent | Anticancer activity |

| 1-(5-Fluoroindole)azetidin-3-ol | Indole moiety instead of pyridine | Neuroprotective effects |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The carbonyl group is susceptible to nucleophilic attack, potentially inhibiting key enzymes involved in disease pathways.

- Receptor Modulation : The unique structural features may allow for selective binding to specific receptors, influencing cellular signaling pathways.

- Antimicrobial Effects : Similar compounds have shown efficacy against various pathogens, suggesting potential for this compound in treating infections.

Case Studies and Research Findings

Recent studies have begun to evaluate the pharmacological profile of this compound. For example:

- A study investigating azetidine derivatives highlighted their ability to inhibit monoacylglycerol lipase, suggesting potential applications in neurodegenerative disease therapy.

- Another research effort focused on the anticancer properties of structurally related compounds, demonstrating significant antiproliferative effects against various cancer cell lines .

Future Directions

Further pharmacological evaluations are necessary to understand the full interaction profile of this compound. Key areas for future research include:

- In vitro and in vivo studies to elucidate the compound's efficacy and safety profiles.

- Mechanistic studies to identify specific molecular targets and pathways affected by the compound.

- Development of derivatives that may enhance therapeutic efficacy while minimizing side effects.

常见问题

Q. What are the optimal synthetic routes for 1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a fluoropyridine derivative with an azetidin-3-ol precursor. Key steps include:

- Pyridine functionalization : Introducing the carbonyl group at the 4-position of 3-fluoropyridine using reagents like thionyl chloride or carbodiimides.

- Azetidine activation : The azetidin-3-ol moiety may require protection (e.g., Boc protection) to prevent side reactions during coupling.

- Coupling strategies : Amide bond formation via EDC/HOBt or DCC/DMAP systems under inert atmospheres.

Optimization involves adjusting reaction time, temperature (e.g., 0–25°C), and solvent polarity (e.g., DMF or THF). Continuous flow reactors can enhance reproducibility and scalability .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Critical characterization techniques include:

- NMR :

- ¹H NMR : A singlet for the fluoropyridine proton (δ 8.2–8.5 ppm) and azetidine protons (δ 3.5–4.2 ppm).

- ¹³C NMR : Carbonyl resonance at ~165–170 ppm and fluoropyridine carbons at 110–150 ppm.

- IR : Stretching vibrations for the carbonyl group (~1680 cm⁻¹) and hydroxyl group (~3300 cm⁻¹).

- Mass spectrometry : Molecular ion peak at m/z ~224 (exact mass depends on isotopic fluorine pattern). Discrepancies in fragmentation patterns can differentiate regioisomers .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

The compound is stable in anhydrous, neutral conditions but degrades under:

- Acidic conditions : Protonation of the azetidine nitrogen leads to ring-opening.

- Basic conditions : Hydrolysis of the carbonyl group.

- Elevated temperatures (>60°C) : Decomposition via retro-amide formation.

Storage recommendations: –20°C under nitrogen, with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s conformational dynamics and binding affinity to biological targets?

The 3-fluoro group on the pyridine ring:

- Enhances electrophilicity of the carbonyl group, improving interactions with nucleophilic residues (e.g., serine in enzymes).

- Introduces steric and electronic effects that stabilize specific conformations via C–F···H–N hydrogen bonding.

Computational studies (e.g., DFT or MD simulations) reveal that fluorination reduces the energy barrier for binding-pocket entry, as seen in analogous fluorinated azetidines .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

- Purity variations : Use HPLC (>95% purity) and orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Solvent effects : DMSO can alter protein conformation; control experiments with alternative solvents (e.g., ethanol) are critical.

- Target promiscuity : Off-target interactions can be identified via kinome-wide profiling or CRISPR screening .

Q. How can regioselectivity challenges in derivatizing the azetidine ring be addressed?

The azetidine’s strained ring and hydroxyl group complicate selective functionalization. Strategies include:

- Protecting group strategies : TBS or trityl groups shield the hydroxyl during alkylation/acylation.

- Catalytic systems : Pd-catalyzed cross-coupling for C–N bond formation at the 1-position.

- Temperature control : Low temperatures (–78°C) minimize ring-opening during reactions .

Q. What computational tools are effective for predicting the compound’s metabolic pathways and toxicity?

- ADMET predictors : SwissADME or pkCSM for permeability, CYP450 inhibition, and bioavailability.

- Docking simulations : AutoDock Vina or Glide to model interactions with hepatic enzymes (e.g., CYP3A4).

- Toxicity alerts : Derek Nexus for structural alerts related to mutagenicity or hepatotoxicity .

Q. How can enantiomeric purity be achieved, and what analytical methods validate it?

- Chiral synthesis : Use Evans’ oxazolidinones or enzymatic resolution with lipases.

- Analytical validation :

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA).

- Optical rotation : Compare [α]D values with literature standards.

- VCD spectroscopy : Detects subtle conformational differences in enantiomers .

Q. What are the degradation pathways under UV/visible light, and how can photostability be improved?

Photodegradation involves:

- C–F bond cleavage : Generates radicals that attack the azetidine ring.

- Carbonyl oxidation : Forms carboxylic acid derivatives.

Mitigation strategies: - Additives : Antioxidants (e.g., BHT) or UV absorbers (e.g., titanium dioxide).

- Packaging : Amber glass or light-blocking polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。